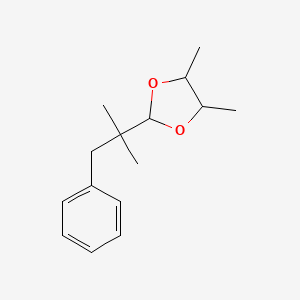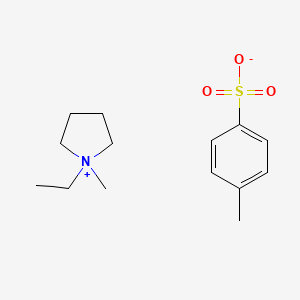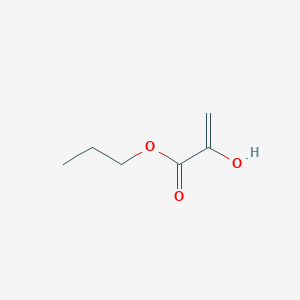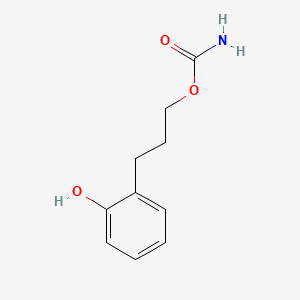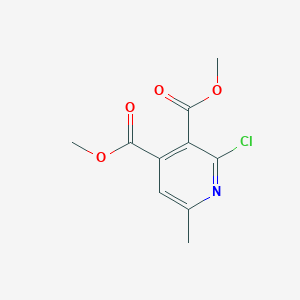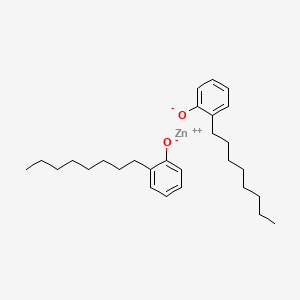
Zinc bis(octylphenolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bis(octylphenolate) is an organozinc compound with the chemical formula C28H42O2Zn. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of zinc coordinated with two octylphenolate ligands, making it a valuable material for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc bis(octylphenolate) can be synthesized through various methods. One common approach involves the reaction of zinc acetate with octylphenol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like toluene or ethanol, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of zinc bis(octylphenolate) often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Zinc bis(octylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing species.
Substitution: The octylphenolate ligands can be substituted with other ligands, leading to the formation of new organozinc compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a wide range of organozinc compounds with different properties .
Scientific Research Applications
Zinc bis(octylphenolate) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of coatings, adhesives, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism by which zinc bis(octylphenolate) exerts its effects involves the coordination of zinc with the octylphenolate ligands. This coordination enhances the stability and reactivity of the compound. The molecular targets and pathways involved include interactions with cellular membranes and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Zinc oxide (ZnO)
- Zinc peroxide (ZnO2)
- Zinc sulphide (ZnS)
- Zinc chloride (ZnCl2)
- Zinc nitrate (Zn(NO3)2)
Uniqueness
Zinc bis(octylphenolate) is unique due to its specific coordination with octylphenolate ligands, which imparts distinct chemical and physical properties. Unlike simpler zinc compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
84878-49-9 |
|---|---|
Molecular Formula |
C28H42O2Zn |
Molecular Weight |
476.0 g/mol |
IUPAC Name |
zinc;2-octylphenolate |
InChI |
InChI=1S/2C14H22O.Zn/c2*1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;/h2*8-9,11-12,15H,2-7,10H2,1H3;/q;;+2/p-2 |
InChI Key |
DYPVJLXAFINGJI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13789001.png)
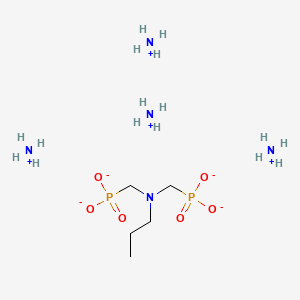
![(10Z,12Z,14Z)-4,6-diazatricyclo[7.6.0.03,7]pentadeca-1,3(7),4,8,10,12,14-heptaene](/img/structure/B13789024.png)
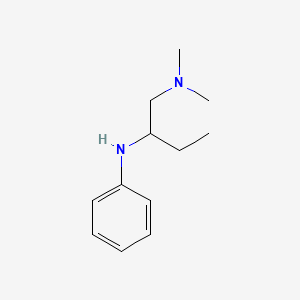
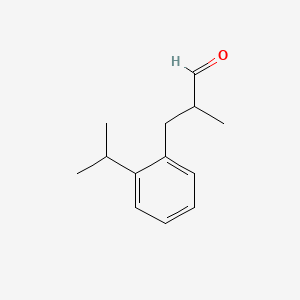


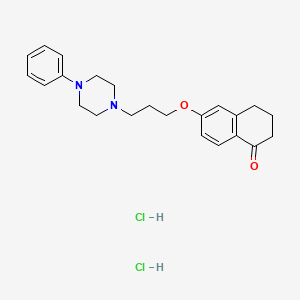
![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)
